molecular formula C16H19NO5S B11186428 3-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzofuran-2-carboxylic acid CAS No. 899710-14-6

3-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzofuran-2-carboxylic acid

Cat. No.: B11186428
CAS No.: 899710-14-6
M. Wt: 337.4 g/mol
InChI Key: MXVRNKDGJMMDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzofuran-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a sulfonyl group, and a piperidine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable precursors such as salicylaldehyde derivatives.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is attached to the benzofuran core.

    Final Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzofuran ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the benzofuran ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-benzofuran-2-carboxylic acid: Lacks the sulfonyl and piperidine groups, resulting in different chemical and biological properties.

    5-[(4-Methylpiperidin-1-yl)sulfonyl]-1-benzofuran-2-carboxylic acid: Similar structure but without the methyl group at the 3-position, affecting its reactivity and activity.

Uniqueness

3-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzofuran-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

899710-14-6

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C16H19NO5S/c1-10-5-7-17(8-6-10)23(20,21)12-3-4-14-13(9-12)11(2)15(22-14)16(18)19/h3-4,9-10H,5-8H2,1-2H3,(H,18,19)

InChI Key

MXVRNKDGJMMDJI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.